molecular formula C23H24FN3O3 B3500703 [4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

Cat. No.: B3500703
M. Wt: 409.5 g/mol
InChI Key: QLSZUYSDGLOYEM-UHFFFAOYSA-N
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Description

4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINOMETHANONE: is a complex organic compound with a molecular formula of C23H24FN3O3 and a molecular weight of 409.453 Da . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-15-14-20(25-22-19(30-3)9-8-18(29-2)21(15)22)26-10-12-27(13-11-26)23(28)16-4-6-17(24)7-5-16/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSZUYSDGLOYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINOMETHANONE involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through various methods, including the Skraup synthesis and Doebner-Miller reaction . The quinoline core is then functionalized with methoxy and methyl groups at specific positions. .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINOMETHANONE involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Uniqueness: What sets 4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINOMETHANONE apart is its unique combination of functional groups , which confer distinct chemical reactivity and biological activity. The presence of both methoxy and fluorophenyl groups enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

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